molecular formula C15H13BrN4S B12146451 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole CAS No. 676443-36-0

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12146451
CAS No.: 676443-36-0
M. Wt: 361.3 g/mol
InChI Key: JHPMKBHOIOUOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethylthio group, a methyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenylmethylthio Group: This step involves the nucleophilic substitution of a suitable bromophenylmethylthio precursor onto the triazole ring. Common reagents include bromophenylmethylthio chloride and a base such as sodium hydride.

    Methylation and Pyridyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromophenylmethylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar triazole core but differs in the substituents attached to the ring.

    [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: This compound features a different heterocyclic system but also contains a bromophenyl group.

Uniqueness

3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

676443-36-0

Molecular Formula

C15H13BrN4S

Molecular Weight

361.3 g/mol

IUPAC Name

2-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C15H13BrN4S/c1-20-14(13-4-2-3-9-17-13)18-19-15(20)21-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3

InChI Key

JHPMKBHOIOUOPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=N3

solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.